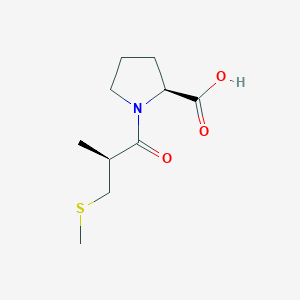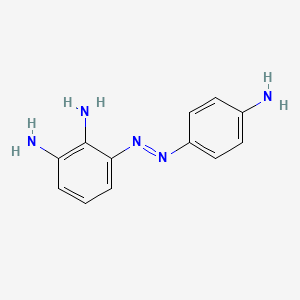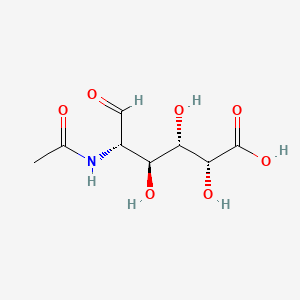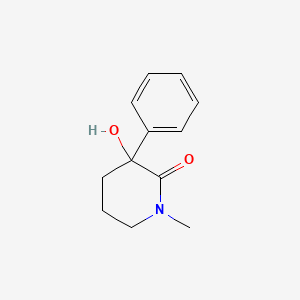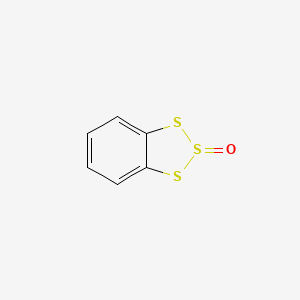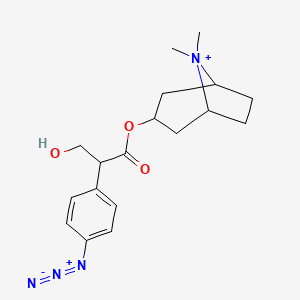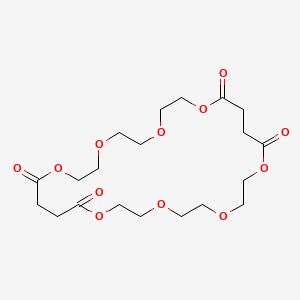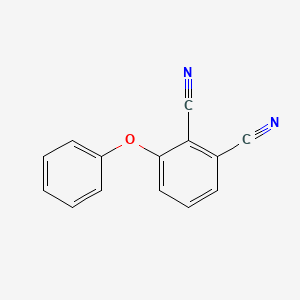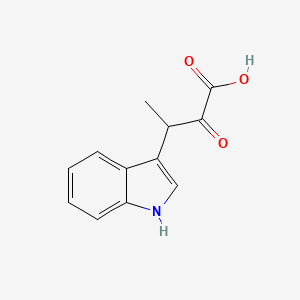
3-(Indol-3-yl)-2-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(indol-3-yl)-2-oxobutyric acid is a 2-oxo monocarboxylic acid that is 2-oxobutyric acid which is substituted at position 3 by an indol-3-yl group. It is an indol-3-yl carboxylic acid and a 2-oxo monocarboxylic acid. It derives from a butyric acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
3-(Indol-3-yl)-2-oxobutyric acid and its derivatives have been explored for their potential in synthesizing novel compounds with biological activities. For instance, a study by Muralikrishna et al. (2014) focused on the synthesis and characterization of new compounds with antimicrobial activities, demonstrating the utility of indole derivatives in developing new biological agents (Muralikrishna et al., 2014).
Xanthine Oxidase Inhibitors
Indole scaffolds, like 3-(Indol-3-yl)-2-oxobutyric acid, have been used in the design of xanthine oxidase inhibitors, which are important for treating gout. Song et al. (2015) synthesized novel indole-based derivatives demonstrating potent XO inhibitory activity, highlighting the relevance of these compounds in medicinal chemistry (Song et al., 2015).
Cancer Treatment
The derivatives of 3-(Indol-3-yl)-2-oxobutyric acid have been investigated for their potential in cancer treatment. Abdel-Magid (2017) reported on novel 3-(indol-3-yl)pyridine derivatives that act as TDO2 inhibitors, offering a promising approach for cancer therapy (Abdel-Magid, 2017).
Anticancer and Docking Studies
Indole derivatives have been synthesized and evaluated for their anticancer properties, as well as their interaction with biological targets like Bcl-2, a gene involved in tumor development. Kamath et al. (2015) demonstrated the efficacy of these compounds in in vitro studies, suggesting their potential as anticancer agents (Kamath et al., 2015).
Urease Inhibitors
In a study by Nazir et al. (2018), indole-based scaffolds were evaluated for their inhibitory potential against the urease enzyme. These compounds showed potent inhibition, indicating their therapeutic value in the treatment of conditions involving urease (Nazir et al., 2018).
Multifaceted Pigment and Pharmaceutical Use
The compound has been identified in various bacteria and exhibits a range of biological behaviors. Its potential in areas like medicine and cosmetics has been highlighted, particularly for its anticancer and antibiotic properties (Ishani et al., 2021).
Eigenschaften
Produktname |
3-(Indol-3-yl)-2-oxobutyric acid |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-2-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16) |
InChI-Schlüssel |
VSANSNPZLCXLRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



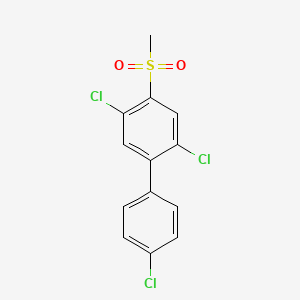
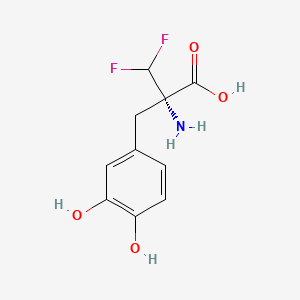
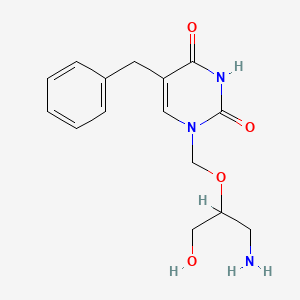
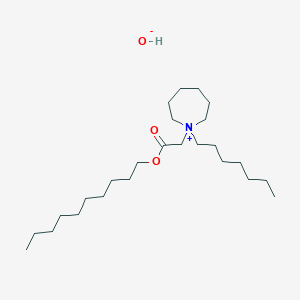
![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)
